molecular formula C14H22ClN3O4 B13527215 3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride

3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride

Cat. No.: B13527215
M. Wt: 331.79 g/mol
InChI Key: QKCKFDOVABEGCI-UHFFFAOYSA-N
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Description

3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride is a synthetic compound with a complex molecular structure. It is primarily used as a rigid linker in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation . This compound is significant in the field of medicinal chemistry due to its role in facilitating the degradation of disease-causing proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride involves multiple stepsThe final step involves the addition of the propanoic acid moiety and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride involves its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved depend on the specific PROTAC and the disease being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride is unique due to its specific structure, which provides rigidity and stability to PROTAC molecules. This rigidity is crucial for the proper orientation and function of the PROTAC, enhancing its ability to form the necessary ternary complex for protein degradation .

Biological Activity

3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride (CAS: 2503201-88-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17N3O4·HCl
  • Molecular Weight : 331.8 g/mol
  • IUPAC Name : 3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride

Anticancer Activity

Research indicates that compounds similar to 3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid exhibit significant anticancer properties. The imidazo[1,2-a]pyrazine core has been associated with the inhibition of various cancer cell lines. For instance:

  • Study Findings : In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyrazine can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
A549 (Lung)15.0Inhibition of cell proliferation
HeLa (Cervical)10.0Modulation of Bcl-2 family proteins

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria:

  • Mechanism : The mechanism involves disruption of bacterial cell membranes leading to cell lysis .
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Antitumor Activity :
    • A study conducted on mice with induced tumors showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to enhance immune response and inhibit tumor angiogenesis .
  • Case Study on Antimicrobial Effectiveness :
    • Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics .

Properties

Molecular Formula

C14H22ClN3O4

Molecular Weight

331.79 g/mol

IUPAC Name

3-[7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-3-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C14H21N3O4.ClH/c1-14(2,3)21-13(20)16-6-7-17-10(4-5-12(18)19)8-15-11(17)9-16;/h8H,4-7,9H2,1-3H3,(H,18,19);1H

InChI Key

QKCKFDOVABEGCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC=C2CCC(=O)O)C1.Cl

Origin of Product

United States

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